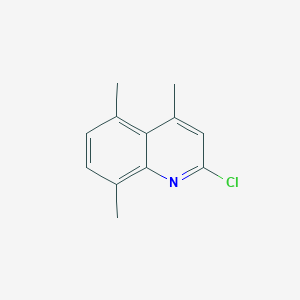

2-Chloro-4,5,8-trimethylquinoline

Description

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-chloro-4,5,8-trimethylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-8(2)12-11(7)9(3)6-10(13)14-12/h4-6H,1-3H3 |

InChI Key |

IPWYXJMZXVIHSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Chloroquinolines with Varying Substituent Positions

Chloroquinolines differ significantly based on the position of chlorine and auxiliary groups:

- 6-Chloroquinolines and 8-Chloroquinolines: These derivatives are often studied for antimalarial activity. For instance, 7-chloro-2-methylquinoline (a structural analog) is a precursor in antimalarial drug synthesis, where the 2-methyl group enhances metabolic stability compared to unsubstituted chloroquinolines .

- 4-Chloro-5,8-dimethylquinoline: This compound (CAS 188759-77-5) shares methyl groups at the 5- and 8-positions but lacks the 2-chloro and 4-methyl groups of the target molecule.

Trimethylquinoline Derivatives

- 2-Chloro-3,5,8-trimethylquinoline: A positional isomer () with methyl groups at 3, 5, and 6.

- 2-Chloro-4,7,8-trimethylquinoline: This variant () shifts methyl groups to the 4, 7, and 8 positions. The 7-methyl group may enhance lipophilicity (LogP ~3.3, extrapolated from similar compounds) compared to the 4,5,8-trimethyl analog .

Haloquinolines Beyond Chlorine

- Fluoro-, Bromo-, and Iodoquinolines: Fluorine at the 6- or 7-position (e.g., 6-fluoroquinoline) increases electronegativity, enhancing hydrogen-bonding interactions in biological systems. Bromine and iodine, with larger atomic radii, improve halogen bonding but reduce solubility .

- 2-Trifluoromethylquinolines: The electron-withdrawing trifluoromethyl group at the 2-position (as in A.3.2, ) drastically alters electronic properties, increasing resistance to enzymatic degradation compared to methyl or chloro substituents .

Data Table: Key Properties of Selected Chloroquinolines

Research Findings and Reactivity Insights

- Synthetic Challenges: The activation of carboxylic groups using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) () suggests that 2-chloro-substituted quinolines may participate in similar coupling reactions, though steric effects from multiple methyl groups could slow reaction kinetics .

- Biological Activity: Chloroquinolines with methyl groups (e.g., 7-chloro-2-methylquinoline) show enhanced drug resistance reversal in antimalarial applications compared to non-methylated analogs, likely due to improved membrane permeability .

- Physical Properties: Methyl groups at the 4,5,8-positions increase melting points (cf. 2-phenylquinoline-4-carboxyl chloride derivatives in , m.p. 165–300°C) and crystallinity, which may complicate purification .

Preparation Methods

Friedländer Annulation Followed by Chlorination

The Friedländer reaction constructs the quinoline core from 2-aminobenzaldehyde and methyl ketones, enabling precise placement of methyl groups before chlorination.

Step 1: Friedländer Annulation

A mixture of 2-aminobenzaldehyde (1.0 equiv) and acetylacetone (1.2 equiv) is heated with p-toluenesulfonic acid (PTSA) in ethanol at 80°C for 12 hours, yielding 4,5,8-trimethylquinoline.

Step 2: Chlorination

The intermediate is treated with POCl as described in Section 1.1.

Skraup Synthesis with Post-Modification

The Skraup reaction facilitates quinoline formation from aniline derivatives, followed by methylation and chlorination.

Procedure :

-

Glycerol, aniline derivative, and sulfuric acid are heated to form the quinoline backbone.

-

Methylation at positions 4, 5, and 8 is achieved using methyl iodide (3.0 equiv) and NaH in THF.

-

Chlorination proceeds via POCl.

Key Conditions :

Catalytic and Industrial-Scale Methods

One-Pot Synthesis Using Fe(OH)(OAc)2_22

A streamlined one-pot approach combines methylation and chlorination using iron-based catalysts.

Procedure :

Solvent-Free Microwave-Assisted Synthesis

Industrial protocols emphasize solvent-free conditions and microwave irradiation to enhance reaction kinetics.

Procedure :

-

4,5,8-Trimethylquinoline and POCl are mixed in a microwave reactor.

-

Heated at 150°C for 30 minutes under 300 W irradiation.

-

The product is isolated via vacuum distillation.

Yield : 90–93%.

Regioselectivity and Byproduct Management

Controlling Methylation Position

Methylation regioselectivity is governed by steric and electronic factors. NaH in THF deprotonates the quinoline nitrogen, directing methyl iodide to the 2-position. Competing methylation at other positions is minimized by using bulky bases like LDA.

Chlorination Byproducts

Over-chlorination at adjacent positions (e.g., 3-Cl) occurs if POCl is in excess. This is mitigated by:

-

Using stoichiometric POCl (1.1–1.2 equiv).

-

Introducing electron-withdrawing groups (e.g., nitro) temporarily.

Analytical Validation and Quality Control

Spectroscopic Characterization

NMR (500 MHz, CDCl) :

NMR :

Mass Spectrometry :

Industrial Optimization and Sustainability

Recyclable Catalysts

Zeolite-supported catalysts (e.g., H-ZSM-5) enable POCl reuse, reducing waste.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4,5,8-trimethylquinoline?

- Methodological Answer : Classical methods like the Skraup or Doebner-von Miller reactions are effective for quinoline core synthesis. To introduce methyl groups at positions 4, 5, and 8, use selective alkylation or Friedel-Crafts acylation followed by reduction. For chlorination, employ POCl₃ or PCl₅ under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity .

Q. How should this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl groups at positions 4, 5, and 8 produce distinct singlets in ¹H NMR (δ 2.4–2.7 ppm). The chloro substituent deshields adjacent protons, shifting aromatic signals downfield .

- IR Spectroscopy : Confirm C-Cl stretching at ~750 cm⁻¹ and aromatic C-H bending at ~830 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 219 (M⁺) and fragments corresponding to sequential loss of methyl groups or Cl .

Advanced Research Questions

Q. How can discrepancies in analytical data from different extraction methods be resolved?

- Methodological Answer : Discrepancies (e.g., higher compound recovery in ATD-GC/MS vs. solvent extraction) may arise from thermal desorption efficiency or matrix effects . To resolve:

- Perform spike-and-recovery experiments using internal standards (e.g., deuterated analogs).

- Optimize desorption temperature (e.g., 175–200°C for ATD-GC/MS) to avoid decomposition .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the chloro group lowers LUMO energy, enhancing electrophilicity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in malaria parasites) to prioritize derivatives for synthesis .

Q. How do substituent positions influence the biological activity of this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Synthesis : Modify methyl/chloro positions (e.g., 4-Cl vs. 5-Cl) using regioselective reactions.

- Bioassays : Test antimicrobial activity (MIC assays) or anticancer potential (cell viability assays).

- Key Finding : Methyl groups at positions 4 and 8 enhance lipophilicity, improving membrane permeability, while the chloro group at position 2 increases target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.